![molecular formula C19H19ClN4O2 B2863505 (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide CAS No. 1095881-84-7](/img/structure/B2863505.png)
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide
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Description
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization One-pot synthesis methods have been developed for creating enaminones, showcasing the chemical's role in efficient synthetic protocols. For example, a study detailed the one-pot synthesis of enaminones via a three-component reaction, highlighting the method's advantages such as no need for intermediate separation and quantitative yields for the target compounds. This process emphasizes the compound's utility in simplifying synthesis routes (Barakat et al., 2020).
Moreover, enaminones have been employed in the diastereoselective synthesis of tetrahydropyrimidin-2-thiones, demonstrating the compound's role in producing functionalized molecules with satisfactory yields and good diastereoselectivity (Liu et al., 2014).
Biological Activity Enaminones, including compounds synthesized from (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide, have been studied for their potential biological activities. A significant focus has been on their anticonvulsant properties, where novel enaminones synthesized from cyclic beta-dicarbonyl precursors showed potent activity with a notable lack of neurotoxicity in various models (Edafiogho et al., 1992).
Solvent Effects and Reaction Mechanisms Research has also delved into the effects of solvents on the reactions involving enaminones, providing insights into the selectivity and efficiency of these chemical reactions. For instance, the reaction of 2,6-dibromocyclohexanone with morpholine, leading to distinct products based on the solvent used, underscores the importance of understanding solvent effects in chemical synthesis (SatoKikumasa et al., 1975).
properties
IUPAC Name |
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-23-6-2-3-16(23)11-14(13-21)19(25)22-17-12-15(20)4-5-18(17)24-7-9-26-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,25)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRPISVENRONA-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enamide |
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